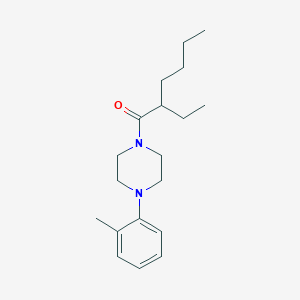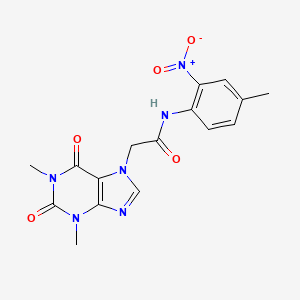![molecular formula C24H14O12 B5034183 4,4'-[1,4-phenylenebis(oxycarbonyl)]diphthalic acid](/img/structure/B5034183.png)
4,4'-[1,4-phenylenebis(oxycarbonyl)]diphthalic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4'-[1,4-phenylenebis(oxycarbonyl)]diphthalic acid is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. This compound is also known as PDA and has a molecular formula of C24H14O10. PDA is a symmetrical molecule that contains two carboxylic acid groups, two ester groups, and two aromatic rings.
Mecanismo De Acción
The mechanism of action of PDA is not well understood. However, it is believed that PDA can interact with biomolecules such as proteins and nucleic acids. PDA can form hydrogen bonds and electrostatic interactions with these biomolecules, which can lead to changes in their conformation and function.
Biochemical and Physiological Effects:
PDA has been found to have low toxicity and good biocompatibility. PDA-based nanoparticles have been used to deliver drugs to cancer cells and have been found to have good efficacy. PDA-based polymers have been used as scaffolds for tissue engineering and have been found to support cell growth and proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using PDA in lab experiments include its low toxicity, good biocompatibility, and ease of synthesis. PDA-based polymers and nanoparticles can be easily synthesized using simple chemical reactions. However, the limitations of using PDA in lab experiments include its insolubility in water and limited solubility in organic solvents. This can make it difficult to work with PDA-based materials in certain experiments.
Direcciones Futuras
There are several future directions for research on PDA. One direction is the development of new PDA-based materials with improved properties for various applications. Another direction is the study of the mechanism of action of PDA and its interactions with biomolecules. Further research is also needed to explore the potential of PDA-based nanoparticles as drug delivery systems for various diseases.
Métodos De Síntesis
PDA can be synthesized by the reaction of 1,4-phenylenediamine with phthalic anhydride in the presence of a catalyst. The reaction takes place in a solvent such as acetic acid or dimethylformamide. The resulting product is a white crystalline powder that is insoluble in water but soluble in organic solvents.
Aplicaciones Científicas De Investigación
PDA has been extensively studied for its potential applications in various fields such as materials science, electronics, and biomedicine. In materials science, PDA has been used as a building block for the synthesis of various polymers and co-polymers. PDA-based polymers have been found to have excellent mechanical properties, thermal stability, and chemical resistance.
In electronics, PDA has been used as a precursor for the synthesis of conducting polymers. These polymers have been used as electrodes in batteries, supercapacitors, and solar cells. PDA-based conducting polymers have been found to have high electrical conductivity, good stability, and low cost.
In biomedicine, PDA has been studied for its potential use as a drug delivery system. PDA-based nanoparticles have been found to have good biocompatibility and can be used to deliver drugs to specific target cells. PDA-based nanoparticles have also been found to have good stability and can protect the drug from degradation.
Propiedades
IUPAC Name |
4-[4-(3,4-dicarboxybenzoyl)oxyphenoxy]carbonylphthalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H14O12/c25-19(26)15-7-1-11(9-17(15)21(29)30)23(33)35-13-3-5-14(6-4-13)36-24(34)12-2-8-16(20(27)28)18(10-12)22(31)32/h1-10H,(H,25,26)(H,27,28)(H,29,30)(H,31,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDMFRGFGBLHNDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC(=O)C2=CC(=C(C=C2)C(=O)O)C(=O)O)OC(=O)C3=CC(=C(C=C3)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H14O12 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[1-(4-bromophenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]-1-phenyl-2,5-pyrrolidinedione](/img/structure/B5034100.png)

![N-(3,4-dimethylphenyl)-2-(5-{3-[(2-fluorobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetamide](/img/structure/B5034120.png)

![N-[3-(aminocarbonyl)-6-propyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]-9H-xanthene-9-carboxamide](/img/structure/B5034127.png)

![2-[(4'-methyl-4-biphenylyl)oxy]-N-(2-nitrophenyl)acetamide](/img/structure/B5034155.png)
![1-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-4-[(3-methyl-2-pyridinyl)methyl]piperazine](/img/structure/B5034158.png)

![N-{1-[1-(3-methoxybenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}tetrahydro-3-furancarboxamide](/img/structure/B5034168.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5034176.png)
![N-[({2-[4-(diethylamino)-2-methylphenyl]-6-methyl-2H-1,2,3-benzotriazol-5-yl}amino)carbonothioyl]-2,2-dimethylpropanamide](/img/structure/B5034179.png)

![(4-chlorobenzyl)[2-nitro-5-(1-piperidinyl)phenyl]amine](/img/structure/B5034203.png)
